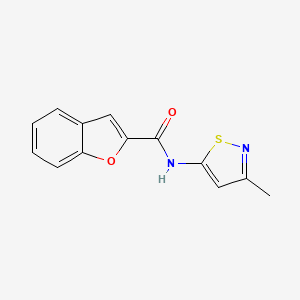
N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran derivatives can be synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Wissenschaftliche Forschungsanwendungen
Synthesis and Antipsychotic Potential
Research has focused on synthesizing heterocyclic carboxamides, including analogues structurally related to N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide, to evaluate their potential as antipsychotic agents. One study synthesized and evaluated different heterocyclic carboxamides for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives demonstrated potent in vivo activities comparable to reference compounds and showed lower activity in models predictive of extrapyramidal side effects, indicating their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Antimicrobial Applications
Several studies have synthesized benzofuran carboxamide derivatives integrated with other heterocyclic motifs to explore their antimicrobial potential. For instance, novel series of 2-azetidinone derivatives with benzofuran moieties were synthesized and showed excellent yields. These compounds exhibited significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Diuretic Activity
The synthesis and evaluation of biphenyl benzothiazole-2-carboxamide derivatives, including molecules structurally related to this compound, were conducted to assess their diuretic activity in vivo. Among the synthesized series, specific derivatives were identified as promising candidates due to their significant diuretic effects (Yar & Ansari, 2009).
Antitubercular Activity
Another avenue of research has been the exploration of benzofuran and benzo[d]isothiazole derivatives for their potential to inhibit Mycobacterium tuberculosis. A series of molecules were designed, synthesized, and screened for their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Certain derivatives exhibited promising inhibition of the bacterial DNA gyrase, an essential enzyme for bacterial replication, highlighting their potential as antitubercular agents (Reddy et al., 2014).
Gelation Behavior and Material Science Applications
Research into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, including structural analogues of this compound, has provided insights into the role of methyl functionality and S⋯O interactions in gelation. This work contributes to the understanding of molecular interactions in the context of material science, offering potential applications in the development of new materials (Yadav & Ballabh, 2020).
Wirkmechanismus
While the specific mechanism of action for “N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide” is not explicitly mentioned in the search results, benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities . For example, they stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-12(18-15-8)14-13(16)11-7-9-4-2-3-5-10(9)17-11/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMKFODHFZCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)
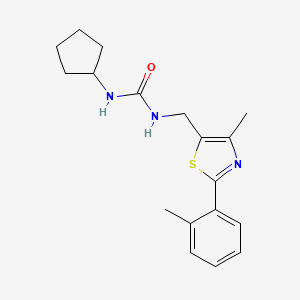
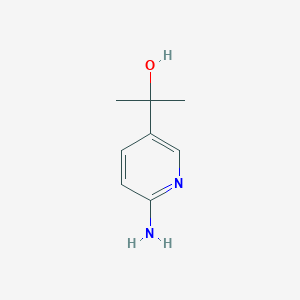
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
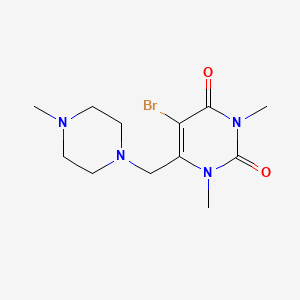

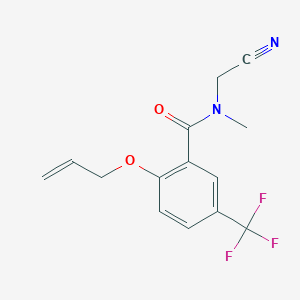

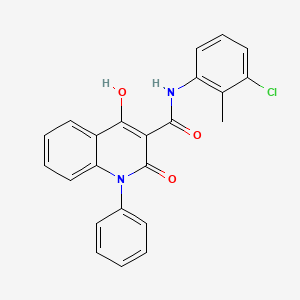

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)
